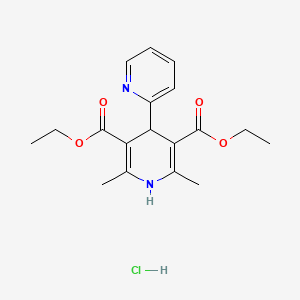
Diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities. This compound is often used in medicinal chemistry for its potential anti-inflammatory and analgesic properties .
Métodos De Preparación
The synthesis of diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride typically involves a multistep synthetic route. One common method includes the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine . The reaction conditions often require heating and the use of solvents such as ethanol. Industrial production methods may involve optimization of these conditions to increase yield and purity .
Análisis De Reacciones Químicas
Diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced using hydrogenation methods, often employing catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups, forming different derivatives.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Mecanismo De Acción
The mechanism of action of diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride involves its interaction with calcium channels. By blocking these channels, it prevents the influx of calcium ions into cells, which is crucial for various cellular processes, including muscle contraction and neurotransmitter release . This action makes it useful in treating conditions like hypertension and angina .
Comparación Con Compuestos Similares
Similar compounds include other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds also act as calcium channel blockers but may differ in their pharmacokinetic properties and specific clinical uses . Diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potentials .
Propiedades
Número CAS |
23125-29-3 |
|---|---|
Fórmula molecular |
C18H23ClN2O4 |
Peso molecular |
366.8 g/mol |
Nombre IUPAC |
diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C18H22N2O4.ClH/c1-5-23-17(21)14-11(3)20-12(4)15(18(22)24-6-2)16(14)13-9-7-8-10-19-13;/h7-10,16,20H,5-6H2,1-4H3;1H |
Clave InChI |
GTMOHOMEENZHGN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=N2)C(=O)OCC)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


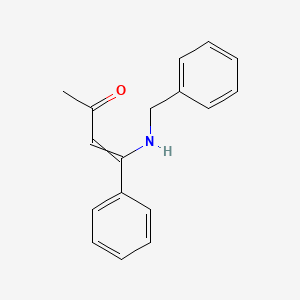


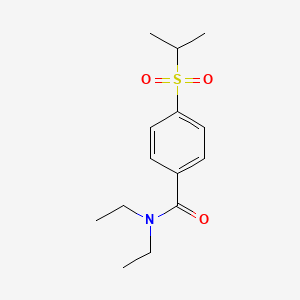
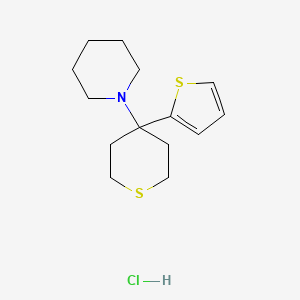
![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718013.png)
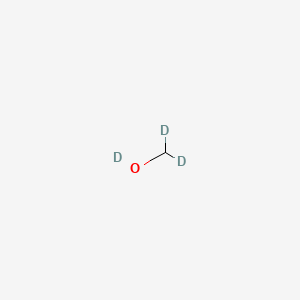


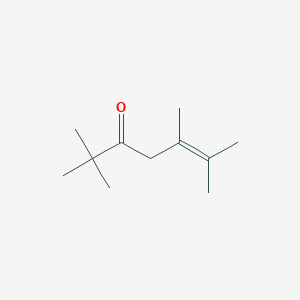
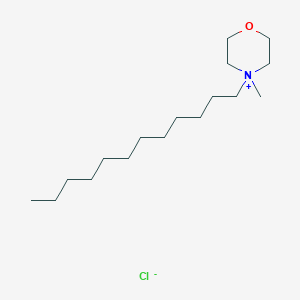
![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718047.png)
![3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane](/img/structure/B14718053.png)

